molecular formula C5H6N4O2 B1587815 4-Hydrazino-3-nitropyridine CAS No. 33544-42-2

4-Hydrazino-3-nitropyridine

Cat. No.: B1587815
CAS No.: 33544-42-2
M. Wt: 154.13 g/mol
InChI Key: HWMWVURSDQRNDO-UHFFFAOYSA-N
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Description

4-Hydrazino-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H6N4O2. It is characterized by the presence of a hydrazino group (-NH-NH2) and a nitro group (-NO2) attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis and is valuable in the preparation of various organometallic complexes and bioactive molecules .

Safety and Hazards

4-Hydrazino-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for 4-Hydrazino-3-nitropyridine could involve further exploration of its synthesis methods and potential applications in the development of new pesticides and medicines .

Biochemical Analysis

Biochemical Properties

4-Hydrazino-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as an inhibitor of certain oxidoreductases, thereby affecting the redox balance within cells. Additionally, it may form complexes with metal ions, influencing the activity of metalloenzymes. These interactions highlight the compound’s potential as a modulator of enzymatic functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and impact cellular metabolism. For example, it may induce the expression of genes involved in antioxidant defenses, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound may interact with DNA, influencing gene expression by modulating transcription factor binding or chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defenses and improved metabolic function. At high doses, this compound can induce toxic effects, including oxidative damage, inflammation, and disruption of cellular homeostasis. These adverse effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of nitrogen-containing metabolites. Additionally, the compound may affect the levels of key metabolites, such as amino acids and nucleotides, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific cellular compartments. This localization is crucial for its biological activity, as it allows this compound to interact with target biomolecules effectively .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are essential for its function. The compound may be directed to specific organelles, such as mitochondria or the nucleus, through targeting signals or post-translational modifications. This localization enables this compound to exert its effects on mitochondrial function, gene expression, and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydrazino-3-nitropyridine can be synthesized through several methods, primarily involving the substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. One effective method is the reaction of halopyridines with hydrazine hydrate in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride. The reaction is typically carried out at temperatures ranging from 0 to 150°C, depending on the structure of the initial halogen-substituted pyridine .

Industrial Production Methods: Industrial production of this compound often involves the nucleophilic substitution of halogen atoms in pyridines with hydrazine hydrate. This method is preferred due to its efficiency and the relatively mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazino-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Hydrazinopyridine
  • 3-Hydrazinopyridine
  • 4-Hydrazinopyridine

Comparison: 4-Hydrazino-3-nitropyridine is unique due to the presence of both a hydrazino group and a nitro group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other hydrazinopyridines, which may only have a hydrazino group.

Properties

IUPAC Name

(3-nitropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-8-4-1-2-7-3-5(4)9(10)11/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMWVURSDQRNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400818
Record name 4-Hydrazino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33544-42-2
Record name 4-Hydrazino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-hydrazino-3-nitropyridine in the synthesis described in the research paper?

A1: this compound acts as a binucleophile, reacting with α,β-unsaturated β-aminonitriles (compound 1 in the paper) to form hydrazones of β-keto acids (compound 3 in the paper) []. This reaction is driven by the nucleophilic character of the hydrazine moiety and the electrophilic nature of the carbonyl group in the α,β-unsaturated β-aminonitrile.

Q2: What happens to the hydrazone intermediate formed from this compound?

A2: The hydrazone intermediate (compound 3) undergoes a base-catalyzed cyclization []. This intramolecular reaction involves the nucleophilic attack of the nitrogen atom in the pyridine ring onto the electrophilic carbon of the nitrile group, ultimately forming the pyrazolo[3,2-c]pyrido[4,3-e][1,2,4]triazine-5-oxide ring system (compound 8).

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